molecular formula C15H19ClN2O3 B284809 Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Número de catálogo: B284809
Peso molecular: 310.77 g/mol
Clave InChI: JOBLSJOAZPWBLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a critical role in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes CPP-115 a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Mecanismo De Acción

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. In addition, this compound has been shown to have minimal toxicity and few side effects, making it an attractive candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate is its potent and selective inhibition of GABA transaminase. This property makes this compound a valuable tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on GABA neurotransmission and to identify potential targets for drug development.

Métodos De Síntesis

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with ethyl carbamate to form ethyl 2-chlorobenzoylpiperidine-1-carbamate. The final step involves the reaction of this intermediate with chloroacetic acid to form this compound.

Aplicaciones Científicas De Investigación

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been extensively studied in preclinical models of neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In addition, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may be a promising candidate for the treatment of epilepsy and anxiety disorders.

Propiedades

Fórmula molecular

C15H19ClN2O3

Peso molecular

310.77 g/mol

Nombre IUPAC

ethyl 1-[(2-chlorophenyl)carbamoyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-6-4-3-5-12(13)16/h3-6,11H,2,7-10H2,1H3,(H,17,20)

Clave InChI

JOBLSJOAZPWBLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

SMILES canónico

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.